molecular formula C25H24N4O3 B2408737 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940987-11-1

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2408737
CAS No.: 940987-11-1
M. Wt: 428.492
InChI Key: UOQFZFSKNGRKGB-KPKJPENVSA-N
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Description

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-18-3-5-19(6-4-18)7-12-23-27-22(17-26)25(32-23)29-15-13-28(14-16-29)24(30)20-8-10-21(31-2)11-9-20/h3-12H,13-16H2,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQFZFSKNGRKGB-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse functional groups, including a piperazine ring and an oxazole ring. This compound has garnered interest in the field of medicinal chemistry due to its potential bioactive properties, which may lead to various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N4O3C_{25}H_{24}N_{4}O_{3} with a molecular weight of approximately 428.5 g/mol. The structure features a five-membered heterocyclic oxazole ring that contains nitrogen and oxygen atoms, which is characteristic of oxazole derivatives. The presence of the piperazine moiety enhances its pharmacological relevance, making it an interesting target for various biological studies.

Research indicates that this compound may interact with specific biological targets such as enzymes or receptors, leading to various pharmacological effects. Some proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential interactions with various receptors, which could alter signaling pathways.

Anticancer Properties

Studies have shown that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of p53 expression levels .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Notable findings include:

  • Antiproliferative Effects : In vitro studies demonstrated that related oxazole derivatives inhibited the proliferation of cancer cells at micromolar concentrations.
  • Molecular Docking Studies : Computational analyses have indicated strong binding affinities to target proteins, suggesting potential therapeutic applications .

Comparative Analysis

The following table summarizes relevant structural analogs and their reported biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazoleC25H24N4O4Similar oxazole and piperazine structureAnticancer activity
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-thiazoleC25H24ClN4OSContains thiazole instead of oxazoleAntimicrobial activity
5-[4-(phenylpiperazinyl)] - 1,3-benzothiazole derivativesC23H22N4SDifferent heterocyclic frameworkVaries by derivative

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